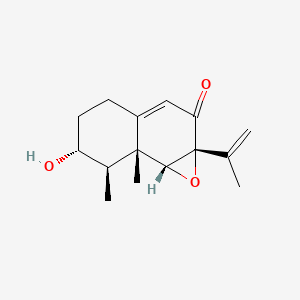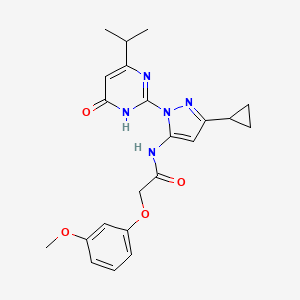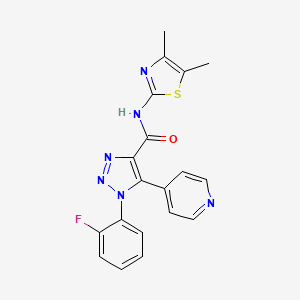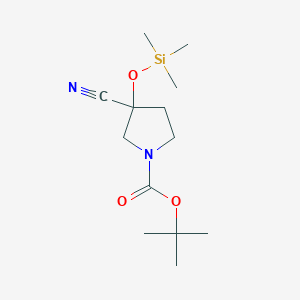![molecular formula C22H21ClN4 B2667277 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877786-94-2](/img/structure/B2667277.png)
3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a pyrimidine ring . This core is substituted with various groups including a 4-chlorophenyl group, a phenethyl group, and two methyl groups .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For example, the synthesis of related pyrido[2,3-d]pyrimidines involves condensation reactions, cyclization, and N-methylation .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, along with the various substituents. The presence of nitrogen in the ring system and the amine group would introduce polarity to the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. For instance, the amine group might undergo reactions such as alkylation, acylation, or condensation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the polar amine group and the aromatic rings would likely make the compound relatively stable and moderately polar .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine:
Anticancer Activity
3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine: has shown potential as an anticancer agent. Research indicates that compounds with pyrazolo[1,5-a]pyrimidine scaffolds can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis . This compound’s specific structure may enhance its ability to target and disrupt cancerous cells, making it a promising candidate for further development in cancer therapy.
Antibacterial Properties
This compound has been investigated for its antibacterial properties. Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the chlorophenyl group in the compound enhances its ability to penetrate bacterial cell walls and inhibit essential bacterial enzymes, making it a potential candidate for new antibacterial drugs.
Antifungal Applications
In addition to its antibacterial properties, 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine has been explored for its antifungal activity. Research has shown that similar compounds can effectively inhibit the growth of various fungal strains by disrupting fungal cell membrane integrity and interfering with ergosterol synthesis . This makes it a valuable compound for developing antifungal treatments.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests that 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine could be developed into a therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine compounds can possess antiviral properties. These compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine may therefore be a potential candidate for developing antiviral drugs against viruses such as influenza and herpes simplex virus.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis . This suggests that 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine could be useful in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Antitubercular Activity
There is evidence that pyrazolo[1,5-a]pyrimidine derivatives can exhibit antitubercular activity. These compounds can inhibit the growth of Mycobacterium tuberculosis by targeting essential bacterial enzymes . 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine may therefore be a promising candidate for developing new treatments for tuberculosis, especially in the face of rising drug resistance.
Pesticidal Applications
Lastly, the compound has potential applications in agriculture as a pesticide. Pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit pesticidal activity against various agricultural pests by disrupting their nervous systems. This makes 3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine a valuable compound for developing new, effective pesticides.
Direcciones Futuras
Future research could focus on exploring the potential biological activities of this compound, given that related structures have shown promising anticancer and anti-inflammatory properties. Further studies could also aim to optimize the synthesis process and investigate the detailed mechanism of action .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4/c1-15-14-20(24-13-12-17-6-4-3-5-7-17)27-22(25-15)21(16(2)26-27)18-8-10-19(23)11-9-18/h3-11,14,24H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWTYEHOWSCFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2667197.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2667200.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide](/img/structure/B2667202.png)
![ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B2667203.png)
![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2667204.png)
![N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2667205.png)


![2-[(4-Fluorophenyl)sulfonyl]ethanol](/img/structure/B2667209.png)
![3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667210.png)


